Fmoc-3,5-dinitro-Tyr-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

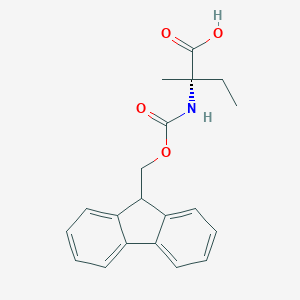

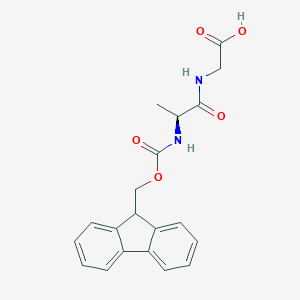

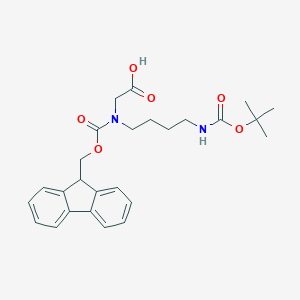

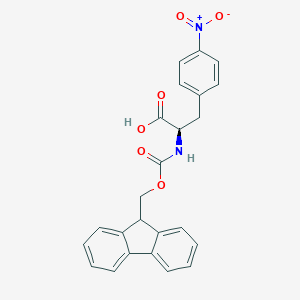

Fmoc-3,5-dinitro-Tyr-OH is a chromophoric amino acid . The rather acidic o,o’-dinitrophenol moiety will form a piperidine salt during Fmoc-SPPS .

Synthesis Analysis

Fmoc-3,5-dinitro-Tyr-OH is used in solid-phase peptide synthesis (SPPS) and requires a base treatment preceding the final TFA cleavage . A study has shown that Fmoc-protected amino esters can be hydrolyzed using calcium (II) iodide as a protective agent for the Fmoc protecting group .Molecular Structure Analysis

The Fmoc-3,5-dinitro-Tyr-OH molecule contains a total of 58 bonds. There are 39 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 nitro groups .Chemical Reactions Analysis

The acidic o,o’-dinitrophenol moiety of Fmoc-3,5-dinitro-Tyr-OH will form a piperidine salt during Fmoc-SPPS . This reaction is part of the solid-phase peptide synthesis process.Physical And Chemical Properties Analysis

Fmoc-3,5-dinitro-Tyr-OH has a molecular weight of 493.43 and a chemical formula of C₂₄H₁₉N₃O₉ . It contains a total of 55 atoms; 19 Hydrogen atoms, 24 Carbon atoms, 3 Nitrogen atoms, and 9 Oxygen atoms .Wissenschaftliche Forschungsanwendungen

Application in Solid-Phase Peptide Synthesis

- Specific Scientific Field : Biochemistry, specifically peptide synthesis .

- Summary of the Application : Fmoc-3,5-dinitro-Tyr-OH is used in solid-phase peptide synthesis (SPPS). This process involves the assembly of amino acids to create peptides, which are small proteins. The Fmoc-3,5-dinitro-Tyr-OH is used as a substrate in this process .

- Methods of Application or Experimental Procedures : The process involves coupling Fmoc-3,5-dinitro-Tyr-OH to peptide molecules. This is done without protecting the side-chains of the amino acids, which is a departure from conventional SPPS. This new method is referred to as minimal-protection SPPS (MP-SPPS). The process also involves using trifluorotoluene as an alternative solvent to dichloromethane, which has low toxicity .

Application in Synthesis of Leu-EnkephalinAmide

- Specific Scientific Field : Biochemistry, specifically peptide synthesis .

- Summary of the Application : Fmoc-Tyr (tBu)-OH, a derivative of Fmoc-3,5-dinitro-Tyr-OH, can be used to synthesize Leu-EnkephalinAmide via solid-phase synthesis in water .

- Methods of Application or Experimental Procedures : The process involves coupling Fmoc-Tyr (tBu)-OH to peptide molecules in a water-based solution .

- Results or Outcomes : The result is the synthesis of Leu-EnkephalinAmide, a peptide with potential therapeutic applications .

Application in Synthesis of Amino Acid Derivatives

- Specific Scientific Field : Biochemistry, specifically amino acid derivative synthesis .

- Summary of the Application : Fmoc-Tyr (tBu)-OH can also be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .

- Methods of Application or Experimental Procedures : The process involves coupling Fmoc-Tyr (tBu)-OH to other molecules to create new amino acid derivatives .

- Results or Outcomes : The result is the synthesis of new amino acid derivatives, which can have a variety of applications in biochemistry .

Application in Chromophoric Amino Acid Synthesis

- Specific Scientific Field : Biochemistry, specifically chromophoric amino acid synthesis .

- Summary of the Application : Fmoc-3,5-dinitro-Tyr-OH is a chromophoric amino acid. The rather acidic o,o’-dinitrophenol moiety will form a piperidine salt during Fmoc-SPPS .

- Methods of Application or Experimental Procedures : The process involves using Fmoc-3,5-dinitro-Tyr-OH as a substrate in the synthesis of chromophoric amino acids .

- Results or Outcomes : The result is the synthesis of chromophoric amino acids, which can have a variety of applications in biochemistry .

Application in Minimal-Protection SPPS

- Specific Scientific Field : Biochemistry, specifically peptide synthesis .

- Summary of the Application : Fmoc-3,5-dinitro-Tyr-OH is utilized in this study as substrates to investigate their couplings to peptide molecules .

- Methods of Application or Experimental Procedures : The process involves coupling Fmoc-3,5-dinitro-Tyr-OH to peptide molecules. Side reactions induced by these side-chain unprotected amino acids have been elucidated, and solutions addressing these side reactions are developed .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHMVDPPLJEJHZ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628726 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,5-dinitro-L-tyrosine | |

CAS RN |

195434-42-5 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.